molecular formula C17H17F2NO B2589292 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1022324-58-8

1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2589292
CAS No.: 1022324-58-8
M. Wt: 289.326
InChI Key: ABGQDEVFSRTLRN-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the fluorination of 1,3,5-trichlorobenzene followed by amination to achieve the desired product .

Chemical Reactions Analysis

1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

    Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets such as enzymes and receptors. In cancer research, it has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP, leading to programmed cell death . The compound’s ability to inhibit specific kinases and topoisomerase enzymes also contributes to its anticancer activity .

Comparison with Similar Compounds

1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets in a way that is distinct from other similar compounds.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQDEVFSRTLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC(=C3)F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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